molecular formula C9H11N2OP B14499005 Methyl di-1H-pyrrol-1-ylphosphinite CAS No. 63623-69-8

Methyl di-1H-pyrrol-1-ylphosphinite

Cat. No.: B14499005
CAS No.: 63623-69-8
M. Wt: 194.17 g/mol
InChI Key: ZKXYCYATKLONAP-UHFFFAOYSA-N
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Description

Methyl di-1H-pyrrol-1-ylphosphinite is an organophosphorus compound that features a pyrrole ring bonded to a phosphinite group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl di-1H-pyrrol-1-ylphosphinite typically involves the reaction of pyrrole with a phosphorus-containing reagent. One common method is the reaction of pyrrole with methyl dichlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Pyrrole+Methyl dichlorophosphineMethyl di-1H-pyrrol-1-ylphosphinite+HCl\text{Pyrrole} + \text{Methyl dichlorophosphine} \rightarrow \text{this compound} + \text{HCl} Pyrrole+Methyl dichlorophosphine→Methyl di-1H-pyrrol-1-ylphosphinite+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphinite group can undergo nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.

    Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphinites.

    Coordination: Metal-phosphinite complexes.

Scientific Research Applications

Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Phosphinite: Compounds containing the P(OR)2 group, where R is an alkyl or aryl group.

    Phosphine Oxides: Oxidized derivatives of phosphines with the P=O functional group.

Uniqueness

Methyl di-1H-pyrrol-1-ylphosphinite is unique due to the combination of a pyrrole ring and a phosphinite group, which imparts distinct electronic and steric properties

Properties

CAS No.

63623-69-8

Molecular Formula

C9H11N2OP

Molecular Weight

194.17 g/mol

IUPAC Name

methoxy-di(pyrrol-1-yl)phosphane

InChI

InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3

InChI Key

ZKXYCYATKLONAP-UHFFFAOYSA-N

Canonical SMILES

COP(N1C=CC=C1)N2C=CC=C2

Origin of Product

United States

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